3-methyl-N-(piperidin-4-yl)benzamide
Description
Overview of Benzamide (B126) and Piperidine (B6355638) Scaffolds in Chemical Biology
In drug discovery, a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Both benzamide and piperidine are classic examples of such scaffolds, appearing in a vast number of approved pharmaceutical agents.
The benzamide moiety is an amide of benzoic acid and is a crucial building block in organic synthesis and for pharmaceutical agents. researchgate.net Its ability to form hydrogen bonds and participate in various intermolecular interactions allows it to bind effectively to biological macromolecules like enzymes and receptors. nih.govacs.org Consequently, benzamide derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and cardiovascular effects. walshmedicalmedia.comwalshmedicalmedia.comnanobioletters.com This versatility makes the benzamide scaffold a frequent starting point for designing novel therapeutic agents. researchgate.net
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common heterocyclic structures found in FDA-approved drugs. arizona.edunih.gov Its inclusion in a molecule can significantly influence properties such as solubility, lipophilicity, and metabolic stability. Chiral piperidine scaffolds, in particular, are valuable in drug design for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com Piperidine derivatives have been successfully developed for a multitude of therapeutic applications, including as central nervous system modulators, anticancer agents, analgesics, and antihistamines. arizona.eduresearchgate.net
The combination of these two privileged scaffolds in the N-(piperidin-4-yl)benzamide core creates a molecule with a high potential for biological activity, making it and its derivatives attractive candidates for academic and pharmaceutical research.
Rationale for Academic Investigation of 3-methyl-N-(piperidin-4-yl)benzamide Derivatives
The academic investigation into derivatives of this compound and related N-(piperidin-4-yl)benzamides is driven by their potential to interact with key biological targets implicated in various diseases, most notably in oncology and neuroscience.
Antitumor Activity: A significant area of research has been the evaluation of N-(piperidin-4-yl)benzamide derivatives as potential anticancer agents.
Cell Cycle Inhibition: In one study, a series of novel N-(piperidin-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity. nih.gov A lead compound from this series, compound 47 , demonstrated potent biological activity against the HepG2 human liver cancer cell line, with an IC50 value of 0.25 μM. nih.govresearchgate.net Further analysis revealed that this compound could induce cell cycle arrest through a p53/p21-dependent pathway. nih.govresearchgate.net
HIF-1α Activation: Another line of investigation focused on the design of N-(piperidin-4-yl)benzamide derivatives as activators of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. nih.gov In this study, compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target p21, ultimately promoting apoptosis in tumor cells. nih.gov
Neurological and Cognitive Applications: The N-(piperidin-4-yl)benzamide scaffold is also explored for its potential to modulate targets within the central nervous system.
Choline (B1196258) Transporter (CHT) Inhibition: The presynaptic high-affinity choline transporter (CHT) is essential for the synthesis of the neurotransmitter acetylcholine. nih.gov Researchers have explored 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to the core N-(piperidin-4-yl)benzamide, as novel inhibitors of CHT. nih.gov Iterative medicinal chemistry efforts led to the identification of a potent and selective CHT inhibitor, ML352 . nih.gov
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov The N-(piperidin-4-yl)benzamide scaffold has been used as a basis for designing new AChE inhibitors. nih.govacs.org For instance, a series of N-benzylpiperidine carboxamide derivatives were developed where an amide linker replaced a more metabolically labile ester group. nih.gov Two of the most active analogues, 20 and 28 , yielded IC50 values against AChE of 5.94 μM and 0.41 μM, respectively. nih.gov
These diverse research findings underscore the rationale for the continued academic investigation of this compound and its analogues as a promising scaffold for the development of novel therapeutic agents.
Research Findings on N-(piperidin-4-yl)benzamide Derivatives
The following tables summarize key in vitro data from academic studies on various derivatives of the N-(piperidin-4-yl)benzamide scaffold.
Table 1: Antitumor Activity of N-(piperidin-4-yl)benzamide Derivatives
| Compound | Target Pathway/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 47 | HepG2 Cell Cycle Inhibition | 0.25 | nih.govresearchgate.net |
| Compound 10b | HIF-1α Activation (HepG2) | 0.12 | nih.gov |
| Compound 10j | HIF-1α Activation (HepG2) | 0.13 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-(piperidin-4-yl)benzamide Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 20 | Acetylcholinesterase (AChE) | 5.94 | nih.gov |
| Compound 28 | Acetylcholinesterase (AChE) | 0.41 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-methyl-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
HGTATXAWYLEONS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl N Piperidin 4 Yl Benzamide and Analogues
Established Synthetic Pathways for the Benzamide (B126) Core
The benzamide core is a fundamental structural motif in a vast array of organic compounds. Its synthesis typically originates from a corresponding carboxylic acid, in this case, 3-methylbenzoic acid. The most common and direct method for forming the amide bond is through the activation of the carboxylic acid, which enhances its electrophilicity, followed by reaction with an amine.
One widely used approach is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk This is often achieved by treating 3-methylbenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methylbenzoyl chloride is then reacted with the amine nucleophile, 4-aminopiperidine, usually in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct. fishersci.co.uk
Alternatively, the carboxylic acid can be activated in situ using a variety of coupling reagents, which avoids the need to isolate the often-sensitive acyl chloride. This method is prevalent in peptide chemistry but is broadly applicable to general amide synthesis. fishersci.co.ukhepatochem.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukhepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve reaction efficiency and minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) are often included. fishersci.co.uknih.gov
Other established methods for benzamide synthesis include direct electrophilic aromatic substitution, though this is less common for preparing specific N-substituted analogues. For instance, benzamides can be formed via Friedel-Crafts-type reactions using reagents like isocyanates or by direct carboxamidation of arenes with cyanoguanidine in the presence of a superacid. nih.govslideshare.net
Construction of the Piperidin-4-yl Moiety
The piperidine (B6355638) ring is a ubiquitous N-heterocycle in pharmaceuticals. beilstein-journals.org The specific fragment required for the target molecule is 4-aminopiperidine or a suitable precursor. The synthesis of the piperidine scaffold can be achieved through several key strategies.
A primary and industrially significant method is the catalytic hydrogenation of the corresponding pyridine derivative. asianpubs.org For instance, 4-aminopyridine (B3432731) can be reduced to 4-aminopiperidine using hydrogen gas over a metal catalyst such as platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium, or palladium. asianpubs.orgnih.gov This reaction is often conducted under pressure and in an acidic solvent like glacial acetic acid to enhance the reactivity of the pyridine ring. asianpubs.org Homogeneous catalysts, such as iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines, offering high functional group tolerance. chemrxiv.org
De novo synthesis of the piperidine ring provides another versatile route. Reductive amination is a powerful tool for constructing the piperidine skeleton. researchgate.net Intramolecular double reductive amination of a suitable 1,5-dicarbonyl compound with an amine (or ammonia) is a straightforward approach to form the six-membered ring. chim.it Other methods include various cyclization reactions, such as the electroreductive cyclization of an imine with a terminal dihaloalkane or intramolecular cyclizations of amines with alkenes. nih.govbeilstein-journals.org More recent strategies involve a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates to generate diverse N-aryl piperidines. chemrxiv.orgchemrxiv.orgacs.org
Strategies for Coupling and Derivatization
Once the two key fragments, an activated 3-methylbenzoic acid derivative and a 4-aminopiperidine derivative, are prepared, they are joined to form the target molecule. Subsequent modifications can be made to the piperidine nitrogen or the benzene ring to generate a library of analogues.
Amidation Reactions and Linker Chemistry
The crucial step in synthesizing 3-methyl-N-(piperidin-4-yl)benzamide is the formation of the amide bond between the 3-methylbenzoyl group and the 4-amino group of the piperidine. As mentioned, this is typically accomplished by reacting an activated form of 3-methylbenzoic acid with 4-aminopiperidine. The choice of coupling reagent is critical for achieving high yield and purity.
Common classes of coupling reagents include:
Carbodiimides : EDC, DCC, and DIC are frequently used, often with additives like HOBt or DMAP to enhance reactivity and suppress side reactions. nih.gov
Phosphonium Salts : Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but can be more expensive. hepatochem.com
Aminium/Uronium Salts : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for fast reaction times and low rates of racemization. hepatochem.compeptide.com
The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile at room temperature. nih.gov
| Reagent Class | Examples | Common Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely used, cost-effective; byproduct removal can be an issue (e.g., DCU from DCC). peptide.com |
| Phosphonium Salts | BOP, PyBOP | DIEA (base) | High reactivity, but generate carcinogenic HMPA as a byproduct. hepatochem.com |
| Aminium/Uronium Salts | HATU, HBTU | DIEA (base) | Very efficient, fast reactions, low racemization. peptide.com |
Functionalization of the Piperidine Nitrogen
After the formation of the core this compound structure, the secondary amine of the piperidine ring is a prime site for introducing diversity.
N-Alkylation : The piperidine nitrogen can be alkylated using alkyl halides in the presence of a base. A more controlled and widely used method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). tandfonline.com Borane-pyridine complex has also been shown to be an effective, less toxic alternative for reductive aminations involving piperidines. tandfonline.com
N-Arylation : The introduction of an aryl group on the piperidine nitrogen is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically uses a palladium catalyst. acs.org
Acylation : The piperidine nitrogen can be acylated with acyl chlorides or anhydrides to form N-acyl derivatives.
These late-stage functionalizations allow for the rapid synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. nih.gov
Modifications on the Benzene Ring
Modifications to the benzene ring of the benzamide moiety are typically introduced either by starting with a pre-functionalized benzoic acid derivative or by performing reactions on the aromatic ring after the core structure is assembled. Electrophilic aromatic substitution (EAS) is the primary method for introducing new substituents onto the benzene ring. masterorganicchemistry.com
The directing effects of the existing substituents (the methyl group and the amide group) must be considered. The methyl group is an ortho-, para-directing activator, while the amide group is also an ortho-, para-director. Their combined influence will direct incoming electrophiles to the positions ortho and para to each group. Key EAS reactions include:
Halogenation : Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃). masterorganicchemistry.com
Nitration : Introduction of a nitro group (–NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Sulfonation : Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. lkouniv.ac.in
These newly introduced functional groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions.
Advanced Synthetic Techniques and Reaction Conditions
To improve reaction efficiency, reduce waste, and shorten reaction times, modern synthetic techniques are often employed.
Microwave-Assisted Synthesis : Microwave irradiation has been successfully used to accelerate organic reactions, including the synthesis of benzamides and other heterocycles. mdpi.comresearchgate.net The rapid heating provided by microwaves can dramatically reduce reaction times from hours to minutes. mdpi.comchemmethod.com For example, microwave-assisted hydrolysis of benzamide proceeds much faster than conventional heating. youtube.com
Ultrasound-Assisted Synthesis : Sonication is another energy source used to enhance reaction rates. The acoustic cavitation generated by ultrasound can improve mass transfer and activate reactants. It has been applied to benzoylation reactions, showing significant rate accelerations compared to conventional methods. chemmethod.com
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. They are particularly advantageous for reactions that are highly exothermic or use hazardous reagents, and they facilitate scalability. Electroreductive cyclization in a flow microreactor has been used to synthesize piperidine derivatives efficiently. beilstein-journals.org
These advanced techniques offer greener and more efficient alternatives to traditional batch processing for the synthesis of this compound and its analogues. nih.gov
Palladium-Catalyzed Amination
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the formation of the N-aryl or N-acyl bond in the synthesis of this compound and its analogues. wikipedia.orglibretexts.org This reaction facilitates the coupling of amines with aryl halides or related electrophiles, a transformation that is often challenging using traditional methods due to the limited reactivity of the coupling partners. wikipedia.orgacsgcipr.org The versatility of the Buchwald-Hartwig reaction allows for the coupling of a wide array of aryl and heteroaryl compounds with various primary and secondary amines. acsgcipr.org
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org
The success of this methodology is highly dependent on the choice of catalyst system, which includes the palladium source, the phosphine ligand, and the base. acs.orgresearchgate.net Different generations of catalyst systems have been developed to improve reaction efficiency, expand substrate scope, and allow for milder reaction conditions. wikipedia.org
Catalyst and Ligand Systems in Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Key Features | Relevant Applications |
| Pd(OAc)₂ / Pd₂(dba)₃ | Bidentate phosphines (e.g., BINAP, DPPF) | First reliable extension to primary amines; effective for aryl iodides and triflates. wikipedia.org | Monoarylation of primary aliphatic amines. nih.gov |
| Pd(OAc)₂ | Sterically hindered ligands (e.g., BrettPhos, tBuXPhos) | Allows for coupling of a wider range of amines and aryl partners under milder conditions. acs.org | Synthesis of secondary anilines from unactivated aryl halides. acs.org |
| [(Np₃P)Pd(Ar)Br]₂ | PNp₃ (Neopentylphosphine) | More active than catalysts generated in situ; efficient for sterically demanding aryl bromides. researchgate.net | Coupling of sterically hindered substrates. researchgate.net |
| Pd-NHC Complexes | N-Heterocyclic Carbenes (NHCs) | High activity, enabling reactions with challenging substrates like aryl chlorides at room temperature. researchgate.netwiley.com | Amination of cyclic secondary amines (e.g., piperidine) with aryl chlorides. researchgate.netwiley.com |
For the synthesis of this compound, a typical Buchwald-Hartwig approach would involve the coupling of 4-aminopiperidine with a 3-methylbenzoyl derivative (e.g., 3-methylbenzoyl chloride or a related aryl halide). The choice of a suitable protecting group for the piperidine nitrogen may be necessary to avoid side reactions. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an inert solvent like toluene or dioxane. nih.govnih.gov
Cyclization and Stereoselective Synthesis Approaches
The synthesis of the 4-aminopiperidine core is a critical aspect of producing this compound and its analogues. Numerous methods exist for constructing the piperidine ring, ranging from classical cyclization reactions to modern catalytic approaches that offer high levels of stereocontrol. researchgate.net
Conventional methods for piperidine synthesis include intramolecular nucleophilic substitution, reductive amination, and the Diels-Alder reaction. beilstein-journals.orgnih.gov However, these methods can be limited by harsh conditions or the use of toxic reagents. beilstein-journals.org More contemporary strategies focus on metal-catalyzed intramolecular cyclizations, radical cyclizations, and various cycloaddition reactions. nih.gov
Selected Cyclization Strategies for Piperidine Synthesis
| Method | Description | Key Features |
| Metal-Catalyzed Cyclization | Intramolecular cyclization catalyzed by metals like gold or palladium. A gold-catalyzed sequence can convert N-homopropargyl amides into piperidin-4-ols. nih.govnih.gov | High efficiency and modularity. nih.gov |
| Reductive Cyclization | Reductive ring closure of precursors like δ-ketonitriles or γ-carboalkoxyimines. dtic.mil | Effective route to δ-valerolactams, which can be further reduced. dtic.mil |
| Radical Cyclization | Intramolecular cyclization of 1,6-enynes initiated by a radical cascade to form the six-membered ring. nih.gov | Allows for the synthesis of complex polysubstituted piperidines. nih.gov |
| Electroreductive Cyclization | An electrochemical method involving the cyclization of imines with terminal dihaloalkanes. beilstein-journals.orgnih.gov | Offers a greener alternative, avoiding toxic metals and high temperatures. beilstein-journals.orgnih.gov |
| Asymmetric Hydrogenation | Stereoselective reduction of substituted pyridinium salts or enamides using chiral catalysts (e.g., based on Iridium, Rhodium, or Ruthenium). nih.govscientificupdate.com | Provides access to chiral, enantiomerically enriched piperidine derivatives. nih.govscientificupdate.com |
Stereoselective synthesis is particularly important when preparing analogues with substituents on the piperidine ring, such as the cis-3-methyl-4-aminopiperidine derivatives. researchgate.netresearchgate.net One approach involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate, which can be synthesized from an N-benzyl-pyridinium salt. researchgate.net Another powerful strategy is the asymmetric hydrogenation of a suitably substituted pyridine or enamide precursor. For example, a 3-fluoro-4-aminopiperidine derivative has been synthesized via the asymmetric hydrogenation of a fluoroenamide using a rhodium catalyst, yielding the desired syn product with high diastereoselectivity and enantiomeric excess. scientificupdate.com Such stereocontrolled methods are crucial for investigating the structure-activity relationships of pharmacologically active compounds.
Structure Activity Relationship Sar Studies of N Piperidin 4 Yl Benzamide Derivatives
Influence of Substituent Variations on Benzamide (B126) Ring (meta-position)
The substitution pattern on the benzamide ring is a critical determinant of biological activity and selectivity. Quantitative structure-activity relationship (QSAR) studies have revealed that the position of substituents significantly influences ligand affinity.
Research into a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, which are structurally related to benzamides, demonstrated that substitutions at the meta-position (3-position) of the aromatic ring generally lead to higher affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors compared to ortho- (2-position) or para- (4-position) substituted analogues. nih.gov For instance, compounds with chloro, bromo, fluoro, nitro, or methoxy (B1213986) groups at the meta-position showed a clear trend of higher affinity. nih.gov
In the context of designing activators for hypoxia-inducible factor 1 (HIF-1), bioisosteric replacement strategies have been employed to optimize the benzamide portion of the molecule. nih.gov This involves replacing certain groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. The consistent observation of enhanced activity with meta-substituted compounds suggests that this position is key for interacting with a specific binding pocket on target proteins. nih.gov
Table 1: Effect of Benzamide Ring Meta-Substitution on Receptor Affinity This table is interactive. You can sort and filter the data.
| Substituent at meta-position | Effect on Sigma-1 (σ1) Receptor Affinity | Effect on Sigma-2 (σ2) Receptor Affinity | Source |
|---|---|---|---|
| Cl | Increased | Increased | nih.gov |
| Br | Increased | Increased | nih.gov |
| F | Increased | Increased | nih.gov |
| NO2 | Increased | Increased | nih.gov |
| OMe | Increased | Increased | nih.gov |
| OH | Moderate Affinity | Weak or Negligible Affinity | nih.gov |
Impact of Piperidine (B6355638) Ring Substitutions on Ligand-Target Interactions
The piperidine ring is not merely a passive linker; its substitutions and inherent properties are fundamental to ligand-target interactions. It is often considered a key structural element for affinity and selectivity. nih.gov
One of the most critical aspects is the basicity of the piperidine nitrogen. At physiological pH, this nitrogen is typically protonated, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target's binding site. mdpi.com This ability to act as a cationic center is crucial for mimicking the carbocationic high-energy intermediates involved in certain enzymatic reactions, such as those catalyzed by sterol C14-reductase and sterol C8-isomerase in fungi. mdpi.com
Comparative studies have highlighted the superiority of the piperidine core over similar structures like piperazine (B1678402) for certain targets. For example, in the development of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring significantly increased affinity for the σ1 receptor without negatively impacting H3 receptor affinity. nih.gov This difference was attributed to the change in protonation state; the piperidine derivative exists almost exclusively in the more favorable monoprotonated form at physiological pH. nih.gov
Conformational Analysis and its Relation to Biological Activity
The conformational flexibility of the piperidine ring is a key factor that influences a molecule's ability to adopt the optimal geometry for binding to its biological target. pharmacophorejournal.com The piperidine ring is known to exist in various conformations, most commonly low-energy chair forms and higher-energy twist-boat or boat conformations. researchgate.net
The introduction of substituents on the ring can create a conformational preference. For example, studies on N-formyl-2,6-disubstituted piperidin-4-ones, which share the core piperidine-4-one structure, show that these molecules can exist in a conformational equilibrium between two different twist-boat forms. researchgate.net The energy barrier for rotation around the N-CO bond in these systems was determined to be 64.3 kJ/mol, indicating a significant degree of conformational dynamism. researchgate.net
This inherent flexibility, governed by the number of rotatable bonds, is a crucial descriptor for predicting a drug's oral bioavailability and its capacity to bind effectively to receptors or ion channels. pharmacophorejournal.com A molecule must possess sufficient conformational freedom to overcome potential energy barriers and adapt its shape to the topology of the binding site. However, excessive flexibility can be detrimental, leading to a loss of binding entropy. Therefore, a balance between rigidity and flexibility is often sought in drug design to optimize both affinity and pharmacokinetic properties.
Identification of Key Pharmacophoric Elements within the Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the N-(piperidin-4-yl)benzamide scaffold, several key pharmacophoric elements have been identified through extensive SAR and computational studies. nih.govnih.govmdpi.com
The fundamental pharmacophore can be described as follows:
An Aromatic Ring System (Benzamide portion): This group typically engages in hydrophobic and/or π-π stacking interactions within the receptor pocket. The substituents on this ring, as discussed in section 3.1, modulate these interactions and can introduce additional hydrogen bonding or electrostatic contacts. nih.gov
A Hydrogen Bond Donor/Acceptor Region (Amide linker): The amide (-CONH-) linker is a critical feature. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. This linker properly orients the two main parts of the scaffold.
A Basic Aliphatic Amine (Piperidine Nitrogen): The nitrogen atom of the piperidine ring is a key basic center. nih.gov At physiological pH, it is protonated and forms a crucial cationic interaction with an anionic site on the target protein. mdpi.com This feature is often essential for anchoring the ligand in the binding pocket.
A Hydrophobic Core (Piperidine Ring): The saturated carbocyclic structure of the piperidine ring itself contributes to the hydrophobic character of the molecule, allowing for favorable van der Waals interactions with nonpolar regions of the binding site. nih.gov
Pharmacophore hybridization strategies, which combine structural features from different known ligands, have been successfully used to design new inhibitors based on this scaffold, further validating the importance of these key elements. mdpi.com
SAR Insights from Analogue Libraries
The synthesis and screening of analogue libraries have been instrumental in mapping the SAR of the N-(piperidin-4-yl)benzamide scaffold against a wide range of biological targets. nih.govnih.govnih.govnih.gov
In the pursuit of antitumor agents, a library of N-(piperidine-4-yl)benzamide derivatives was evaluated for activity against the HepG2 human hepatocarcinoma cell line. nih.gov This work led to the identification of a specific derivative, compound 47, which exhibited the most potent biological activity with an IC50 value of 0.25 μM. nih.gov Similarly, another library of benzamide derivatives was developed to act as activators of HIF-1, with compounds 10b and 10j showing significant inhibitory bioactivity in HepG2 cells (IC50 values of 0.12 and 0.13 μM, respectively). nih.gov
Studies on sigma receptor ligands involved the creation of a library of N-(1-benzylpiperidin-4-yl)phenylacetamides. nih.gov This library systematically explored substitutions on the phenyl ring, revealing that electron-donating groups like OH or OMe resulted in moderate σ1 affinity but weak σ2 affinity, while halogen substitutions generally increased affinity for σ2 receptors. nih.gov
Furthermore, the optimization of a 4-aminopyridine (B3432731) benzamide scaffold to create TYK2 inhibitors demonstrated the power of structure-based design. nih.gov This led to the discovery of modifications like a (1R,2R)-2-fluorocyclopropylamide group, which improved both potency and selectivity. nih.gov The development of antifungal agents from 4-aminopiperidines also relied on library synthesis, identifying N-dodecyl-1-phenethylpiperidin-4-amine as a promising candidate against Candida and Aspergillus species. mdpi.com These examples underscore how analogue libraries provide deep insights into the nuanced SAR of the N-(piperidin-4-yl)benzamide scaffold.
Table 2: Summary of SAR Insights from Various Analogue Libraries This table is interactive. You can sort and filter the data.
| Scaffold/Derivative Class | Target/Activity | Key SAR Findings | Source |
|---|---|---|---|
| N-(piperidin-4-yl)benzamide derivatives | HIF-1α Activation / Antitumor | Diaryl ether modifications on the benzamide part led to potent compounds (10b, 10j). | nih.gov |
| N-(piperidin-4-yl)benzamide derivatives | Antitumor (HepG2 cells) | A specific derivative (compound 47) showed the highest potency (IC50 = 0.25 μM). | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Sigma Receptor (σ1/σ2) Affinity | Meta-substitution on the phenyl ring enhanced affinity. Halogens increased σ2 affinity. | nih.gov |
| 4-Aminopyridine benzamides | TYK2 Inhibition | (1R,2R)-2-fluorocyclopropylamide modification improved potency and selectivity. | nih.gov |
| 4-Aminopiperidines | Antifungal (Candida, Aspergillus) | Long N-alkyl chains (e.g., N-dodecyl) on the piperidine amine were crucial for activity. | mdpi.com |
| Piperidine/Piperazine Derivatives | Histamine H3 / Sigma-1 (σ1) Receptors | Piperidine core is superior to piperazine for σ1 affinity due to its protonation state. | nih.gov |
Molecular and Cellular Mechanisms of Action in Preclinical Model Systems
Target Identification and Engagement Studies
While comprehensive data on the direct target engagement of 3-methyl-N-(piperidin-4-yl)benzamide is limited, research on closely related benzamide (B126) structures provides insights into potential interactions.
Specific receptor binding affinity data for this compound is not extensively available in the public domain. However, studies on analogous benzamide compounds have demonstrated binding to various receptors. For instance, certain N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamide derivatives have shown high affinity for the dopamine (B1211576) D3 receptor. researchgate.net Specifically, the trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide derivative exhibited a high D3-receptor affinity with a Ki value of 0.18 nM and displayed significant selectivity over D4, D2, 5-HT1A, and α1-receptors. researchgate.net Furthermore, research on N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues has identified them as selective kappa opioid receptor antagonists. nih.gov A novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds, structurally related to benzamides, has also been shown to possess exceptional binding affinity for the dopamine D4 receptor. chemrxiv.org
Interactive Table: Receptor Binding Affinity of Related Benzamide Derivatives
| Compound Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity |
| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | 0.18 nM | >200-fold over D4, D2, 5-HT1A, and α1-receptors |
| N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues | Kappa Opioid | Varies | Selective antagonists |
| 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold derivative (14a) | Dopamine D4 | 0.3 nM | >2000-fold over D1, D2, D3, and D5 receptors |
Detailed studies on the enzyme inhibition kinetics of this compound are not currently available. Research on other benzamide derivatives has explored their potential as inhibitors of various enzymes. For example, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov Additionally, certain N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors. researchgate.net However, specific kinetic data such as IC50 values and the mode of inhibition for this compound remain to be elucidated.
Derivatives of N-(piperidin-4-yl)benzamide have been shown to modulate specific cellular pathways, particularly in cancer cells. One study on novel N-(piperidin-4-yl)benzamide derivatives demonstrated that a specific compound (compound 47) could regulate the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. researchgate.netnih.gov Activation of AMPK can, in turn, influence a variety of downstream signaling proteins involved in cell growth and metabolism.
Intracellular Signaling Cascades Affected by the Chemical Compound
The biological effects of N-(piperidin-4-yl)benzamide derivatives appear to be mediated through their influence on critical intracellular signaling cascades, most notably the Hypoxia-Inducible Factor (HIF-1α) pathway and pathways governing cell cycle progression.
Several studies have highlighted the ability of N-(piperidin-4-yl)benzamide derivatives to activate the HIF-1α pathway in preclinical models. fao.orgnih.govresearchgate.net HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis. mdpi.comnih.gov
In in vitro studies using HepG2 human hepatocarcinoma cells, specific N-(piperidin-4-yl)benzamide derivatives, such as compounds 10b and 10j, were found to induce the expression of HIF-1α protein. fao.orgnih.govresearchgate.net This induction of HIF-1α was accompanied by the upregulation of its downstream target gene, p21. fao.orgnih.govresearchgate.net The activation of the HIF-1α pathway by these compounds suggests a potential mechanism by which they exert their anti-tumor effects, as HIF-1α can also promote apoptosis under certain cellular contexts. researchgate.net
A significant body of evidence points to the role of N-(piperidin-4-yl)benzamide derivatives in the regulation of the cell cycle, primarily in cancer cell lines. researchgate.netnih.gov These compounds have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.
In studies conducted on HepG2 cells, a novel N-(piperidin-4-yl)benzamide derivative (compound 47) demonstrated potent biological activity by inducing cell cycle arrest. researchgate.netnih.gov Western blot analysis revealed that this compound inhibited the expression of key cell cycle proteins, including cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). researchgate.netnih.gov Concurrently, it enhanced the expression of the tumor suppressor proteins p21 and p53, as well as the unphosphorylated form of Rb. researchgate.netnih.gov The upregulation of p21, a cyclin-dependent kinase inhibitor, is a key event that can halt the cell cycle. The observed mechanism of action involves the induction of cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov In some cases, in vitro studies have shown that certain antineoplastic agents can cause a transient arrest of tumor cells in the G2/M phase of the cell cycle. nih.gov
Apoptosis Induction in Cellular Systems
The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their anti-cancer effects. Preclinical studies on N-(piperidin-4-yl)benzamide derivatives have demonstrated their potential to trigger this process in cancer cells through multiple cellular pathways.
Research has shown that certain N-(piperidin-4-yl)benzamide derivatives can induce apoptosis by activating critical downstream effector proteins in the apoptotic cascade. For instance, studies in HepG2 human liver cancer cells have revealed that some of these compounds can upregulate the expression of cleaved caspase-3. nih.gov The activation of caspase-3 is a pivotal step in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death.
Furthermore, the apoptotic mechanism of N-substituted benzamides has been investigated in murine pre-B cells and human promyelocytic leukemia (HL60) cells. In these cellular systems, treatment with a lead N-substituted benzamide, declopramide, was found to induce the release of cytochrome c from the mitochondria into the cytosol. This event is a critical initiator of the intrinsic apoptotic pathway, leading to the activation of caspase-9. The subsequent activation of the caspase cascade was confirmed by the observation that caspase inhibitors could block the induced apoptosis.
In addition to the direct activation of the caspase cascade, some N-(piperidin-4-yl)benzamide derivatives have been shown to modulate the expression of key regulatory proteins involved in cell cycle control and apoptosis. In HepG2 cells, a particular derivative demonstrated the ability to enhance the expression of p21 and p53. nih.gov The p53 tumor suppressor protein plays a crucial role in responding to cellular stress, and its activation can lead to cell cycle arrest and apoptosis, in part through the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21. The observed cell cycle arrest in these studies further supports the pro-apoptotic potential of this class of compounds.
Interactive Table 1: Apoptosis Induction by N-(piperidin-4-yl)benzamide Derivatives in Cellular Systems
| Compound Class | Cell Line | Key Apoptotic Events | Affected Proteins |
| N-(piperidin-4-yl)benzamide derivatives | HepG2 | Upregulation of cleaved caspase-3, Cell cycle arrest | Caspase-3, p21, p53 |
| N-substituted benzamides | 70Z/3 (murine pre-B), HL60 (human promyelocytic leukemia) | Cytochrome c release, Caspase-9 activation | Cytochrome c, Caspase-9 |
Molecular Interaction Analysis via Biochemical Assays
Biochemical assays are crucial for elucidating the direct molecular interactions between a compound and its cellular targets. For N-(piperidin-4-yl)benzamide derivatives, such analyses have revealed interactions with various enzymes, providing insights into their potential mechanisms of action.
Enzyme inhibition assays have been a key tool in characterizing the activity of this class of compounds. For example, a series of N-benzyl-piperidine derivatives, which share a structural resemblance to this compound, were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are relevant in the context of neurodegenerative diseases. An in vitro enzymatic assay demonstrated that one of the most potent derivatives exhibited significant inhibition of both AChE and BuChE, with IC50 values of 2.08 ± 0.16 µM and 7.41 ± 0.44 µM, respectively. nih.gov These findings were supported by computational docking and molecular dynamics studies, which predicted favorable binding interactions with key residues in the active sites of these enzymes. nih.gov
In another study focusing on Rho-associated kinase-1 (ROCK1), a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds were investigated. nih.gov Molecular modeling techniques, including docking and molecular dynamics, were employed to understand the binding affinities and critical interactions with the ROCK1 protein. The analysis revealed that the most active compound exhibited the lowest binding-free energy in the MMPBSA model, indicating a strong interaction with the target. nih.gov
The structure-activity relationship (SAR) of these compounds has also been explored through biochemical assays. For a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, their inhibitory effects on the presynaptic choline transporter (CHT) were assessed. nih.gov These studies identified a potent and selective inhibitor, ML352, highlighting the importance of specific structural features for activity. nih.gov
Interactive Table 2: Molecular Interaction Analysis of N-(piperidin-4-yl)benzamide Derivatives
| Compound/Derivative Class | Target Protein | Assay Type | Key Findings |
| N-benzyl-piperidine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | In vitro enzymatic assay | IC50 values of 2.08 µM (AChE) and 7.41 µM (BuChE) for the most potent derivative. nih.gov |
| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | Rho-associated kinase-1 (ROCK1) | Molecular docking, Molecular dynamics, 3D-QSAR | The most active compound showed the lowest binding-free energy in the MMPBSA model. nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic choline transporter (CHT) | High-throughput screen, SAR analysis | Identification of a potent and selective inhibitor (ML352). nih.gov |
Based on a comprehensive review of publicly available scientific literature, there is a lack of specific preclinical data for the compound This compound . Extensive searches for in vitro and in vivo studies pertaining to this exact molecule did not yield verifiable research findings corresponding to the detailed outline provided.
Therefore, it is not possible to generate an article that focuses solely on the requested preclinical investigations for "this compound" as the primary research data is not available in the public domain. Information on related benzamide derivatives exists, but does not fall within the strict scope of the subject compound.
Preclinical Investigations in in Vitro and in Vivo Animal Models
In Vivo Animal Model Studies for Biological Effects
Exploration of Potential Biological Activities in Animal Models
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the preclinical in vivo data for the specific chemical compound 3-methyl-N-(piperidin-4-yl)benzamide. At present, there are no published studies detailing the exploration of its potential biological activities, including neuropharmacological, anti-inflammatory, or antimicrobial effects, in animal models.
Consequently, no data tables or detailed research findings on the in vivo efficacy or activity of this compound can be provided. The scientific community awaits future research to elucidate the potential therapeutic properties of this compound.
Methodological Considerations in Preclinical In Vivo Research
While specific preclinical in vivo research on this compound is not available, general methodological considerations for the investigation of novel small molecule benzamide (B126) derivatives in animal models are well-established. These principles would be applicable should such research be undertaken in the future.
The initial phase of in vivo testing typically involves acute toxicity studies to determine the safety profile and dose range of the compound. These studies are often conducted in rodent models and are essential for establishing the maximum tolerated dose and identifying any immediate adverse effects. hoeford.comnih.gov
For the assessment of neuropharmacological effects , a battery of behavioral tests in animal models, most commonly mice and rats, would be employed. nc3rs.org.uknih.gov These tests can evaluate a range of central nervous system activities, including sedative, anxiolytic, antidepressant, and antipsychotic potential. Standard models such as the open field test, elevated plus maze, forced swim test, and tests for sensorimotor reflexes are commonly used. nc3rs.org.uk The choice of model is dictated by the specific hypothesis being tested regarding the compound's mechanism of action. nih.gov
To investigate potential anti-inflammatory activity , researchers would utilize established animal models of inflammation. ijaresm.comnih.gov Common models include carrageenan-induced paw edema, which assesses acute inflammation, and adjuvant-induced arthritis for chronic inflammatory conditions. scielo.brscielo.br The efficacy of the test compound would be evaluated by measuring reductions in swelling, inflammatory cell infiltration, and the production of pro-inflammatory cytokines. nih.gov
Across all in vivo studies, several key factors must be carefully controlled to ensure the validity and reproducibility of the results. These include the use of appropriate animal models that recapitulate aspects of the human condition, the administration of the compound via a clinically relevant route, and the inclusion of appropriate control groups. youtube.comresearchgate.net Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effects. youtube.com Ethical considerations and adherence to guidelines for the humane treatment of laboratory animals are paramount in all in vivo research. vivoscience.de
Computational Approaches in the Study of N Piperidin 4 Yl Benzamide Scaffolds
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding how N-(piperidin-4-yl)benzamide derivatives interact with their biological targets at an atomic level.
The process involves placing the ligand, such as a derivative of 3-methyl-N-(piperidin-4-yl)benzamide, into a predictable binding site on the surface of a target protein. scispace.com The complementarity between the ligand and the receptor is then estimated, and the orientation is optimized to find the most stable complex, which is quantified by a docking score indicating binding affinity. scispace.commdpi.com
Detailed research findings from docking studies on related benzamide (B126) and piperidine (B6355638) scaffolds have revealed key interaction patterns. For instance, studies have shown that N-(piperidine-4-yl)benzamide derivatives can successfully dock with enzymes like cyclooxygenase-2 (COX-2). researchgate.net In other cases, docking simulations of benzamide derivatives targeting acetylcholinesterase have shown that these compounds can bind to both the catalytic and peripheral sites of the enzyme. researchgate.net A critical aspect of these interactions is the formation of hydrogen bonds between the ligand and amino acid residues in the target's active site, such as with SER 438 and ASP 437 in DNA gyrase B. scispace.commdpi.com Advanced methods like Protein-Ligand Interaction Fingerprints (PLIFs) can be derived from docking results to create a signature of crucial interactions, helping to screen for new scaffolds that maintain a similar binding mode. mdpi.com
Table 1: Examples of Predicted Targets for Benzamide/Piperidine Scaffolds via Molecular Docking
| Scaffold/Derivative | Predicted Target | Key Findings |
|---|---|---|
| N-(piperidine-4-yl)benzamide derivatives | Cyclooxygenase-2 (COX-2) | Compounds successfully docked with the COX-2 enzyme. researchgate.net |
| Benzamide and picolinamide (B142947) derivatives | Acetylcholinesterase (AChE) | Ligands can bind to both the catalytic and peripheral sites of the enzyme. researchgate.net |
| Piperidin-4-amine scaffold | NEDD8 Activating Enzyme (NAE) | Identification of a selective NAE inhibitor through structure-based virtual screening. nih.gov |
| Benzamide derivatives | DNA Gyrase B | Hydrogen bond formation with key amino acid residues like SER 438 and ASP 437. scispace.commdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules over time, offering a powerful complement to the more static picture provided by molecular docking. These simulations are used to analyze the conformational flexibility of N-(piperidin-4-yl)benzamide derivatives and the stability of their interactions with protein targets.
MD simulations can predict the lowest energy conformers of a molecule by analyzing dihedral angles. figshare.comresearchgate.net For the benzamidinium scaffold, a related structure, conformational analysis has shown two major preferences for dihedral angles, with a planar conformation being the most frequently encountered. nih.gov The stability of a ligand within a protein's binding pocket can be assessed by running simulations of the protein-ligand complex. For example, MD simulations of a benzamide derivative with its target protein revealed stable binding energy over the course of the simulation. figshare.comresearchgate.net Researchers analyze metrics such as the root-mean-square deviation (RMSD) to understand the stability of the complex and identify conformational clusters, which represent the different shapes the molecule explores during the simulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental for optimizing the therapeutic potential of N-(piperidin-4-yl)benzamide analogues.
The QSAR process begins with a dataset of compounds with known activities. ijpsr.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial negative surface area), hydrophobic (e.g., LogP), and topological (e.g., topological polar surface area, TPSA) features. ijpsr.comnih.govresearchgate.net Statistical techniques, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS), are then used to build a predictive model that correlates these descriptors with biological activity. ijpsr.comresearchgate.net
The validity and predictive power of a QSAR model are assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). researchgate.net Successful QSAR models can accurately predict the activity of new, unsynthesized compounds and provide crucial insights into the structural features necessary for potent activity. nih.govnih.gov For example, a QSAR study on benzamide derivatives identified that the conformations of the benzamide moiety and other specific rings were critical for their antileukotriene activity. nih.gov
Table 2: Summary of QSAR Models for Benzamide and Piperidine Analogues
| Compound Series | Key Descriptors | Statistical Methods | Validation (r² / q²) |
|---|---|---|---|
| Piperine analogs (Piperidine scaffold) | Partial negative surface area, area of molecular shadow, heat of formation | Genetic Function Approximation | 0.962 / 0.917 nih.gov |
| Benzimidazole analogues | TPSA, H-bond acceptors, iLOGP, Galvez topological charge indices | Multiple Linear Regression (MLR) | 0.677 / 0.715 (predictive r²) ijpsr.com |
| 3-Nitro-2,4,6-trihydroxy benzamides | logP, refractivity, polarizability | Multiple Linear Regression (MLR) | R = 0.968 researchgate.net |
| Piperidinopyridine/pyrimidine analogs | Electronic, steric, and hydrophobic properties | MLR, SVM, PLS | High predictive accuracy reported researchgate.net |
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This method allows researchers to evaluate millions of compounds in a fraction of the time and cost of traditional high-throughput screening (HTS). researchgate.net
Structure-based virtual screening, which utilizes molecular docking, is a common approach. In one successful campaign, a library of 50,000 small molecules was screened against the active site of the NEDD8 activating enzyme (NAE), leading to the discovery of a novel inhibitor with a piperidin-4-amine scaffold. nih.gov The process typically involves docking a large compound library (such as the ChemDiv or ZINC databases) against a target protein and then ranking the compounds based on their docking scores. chemdiv.com The top-ranked "virtual hits" are then selected for experimental testing.
This computational approach not only identifies existing compounds with potential activity but also guides the de novo design of novel analogues. By analyzing the binding modes of the top hits, medicinal chemists can design new molecules that are optimized for the target binding site. This synergy between computational prediction and chemical synthesis accelerates the discovery of new and improved N-(piperidin-4-yl)benzamide-based therapeutic agents.
The N Piperidin 4 Yl Benzamide Fragment As a Privileged Scaffold in Drug Discovery Research
Importance of the Benzoylpiperidine Fragment in Medicinal Chemistry
The benzoylpiperidine fragment is a key structural element in a multitude of bioactive small molecules, demonstrating a broad spectrum of therapeutic and diagnostic applications. mdpi.comnih.govresearchgate.net Its significance in medicinal chemistry is underscored by its presence in drugs targeting a wide array of conditions, including cancer, psychosis, thrombosis, arrhythmia, and neurodegenerative diseases. mdpi.comnih.govresearchgate.net
The metabolic stability of the benzoylpiperidine fragment makes it a desirable component in drug design. mdpi.comnih.govresearchgate.net From a structural standpoint, the absence of chiral centers in this fragment simplifies the synthetic process, eliminating the complexities associated with asymmetric synthesis and the separation and biological evaluation of individual stereoisomers. mdpi.com The straightforward and cost-effective synthesis of this fragment further enhances its appeal in drug development. researchgate.net
One of the most notable applications of the benzoylpiperidine scaffold is in the development of atypical antipsychotic agents. nih.gov This is exemplified by its presence in potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. nih.gov The 4-(p-fluorobenzoyl)piperidine portion of these molecules is critical for their anchoring and orientation within the 5-HT2A receptor. nih.gov Consequently, ligands for serotoninergic and dopaminergic receptors, aimed at treating neuropsychiatric and neurodegenerative disorders, represent a significant class of therapeutic agents incorporating the benzoylpiperidine fragment. nih.gov
Scaffold Hopping and Bioisosteric Modifications
Scaffold hopping and bioisosteric replacement are pivotal strategies in contemporary drug design, allowing medicinal chemists to explore new chemical space and optimize drug properties. nih.govnih.gov The benzoylpiperidine fragment is frequently employed as a bioisostere for the piperazine (B1678402) ring. mdpi.comnih.govresearchgate.net This substitution is a strategic approach to modulate the structure-activity relationship (SAR) of various bioactive compounds. mdpi.com
When replacing a piperazine ring, the carbonyl group of the benzoylpiperidine moiety can establish new hydrogen bond interactions with the target protein, compensating for the loss of the second nitrogen atom of the piperazine. mdpi.com However, it is important to note that this bioisosteric replacement does not invariably lead to an enhancement in biological activity. mdpi.com
The concept of bioisosterism guides the design of novel derivatives. For instance, guided by bioisosteric principles and pharmacokinetic considerations, a series of novel benzamide (B126) derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory bioactivity in HepG2 cells. nih.gov These strategies are instrumental in the discovery of new chemical entities with improved efficacy and safety profiles. nih.govdigitellinc.com
Use as a Building Block for Complex Chemical Entities
The N-(piperidin-4-yl)benzamide scaffold serves as a versatile building block in the synthesis of more complex and functionally diverse molecules. guidechem.comresearchgate.net Its inherent chemical properties and reactive sites allow for straightforward derivatization and incorporation into larger molecular architectures. researchgate.net The piperidine (B6355638) nitrogen, for example, provides a convenient point for substitution, enabling the exploration of a wide range of chemical space around the core scaffold. researchgate.net
The synthesis of various derivatives often involves coupling the N-(piperidin-4-yl)benzamide core with different carboxylic acids or other reactive moieties. nih.govmdpi.com For example, a series of novel N-(piperidin-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity, with some compounds demonstrating potent effects. nih.gov These synthetic strategies highlight the utility of the N-(piperidin-4-yl)benzamide fragment as a foundational element for constructing libraries of compounds for biological screening.
Table 1: Examples of N-(piperidin-4-yl)benzamide Derivatives and their Biological Targets
| Compound | Target/Activity | Research Focus |
|---|---|---|
| Compound 47 | Cell Cycle Inhibitor (HepG2 cells) | Antitumor Activity nih.gov |
| Compounds 10b and 10j | HIF-1α Pathway Activators | Antitumor Activity nih.gov |
| Ketanserin | 5-HT2A Receptor Antagonist | Antipsychotic nih.gov |
| Altanserin | 5-HT2A Receptor Antagonist | Antipsychotic nih.gov |
This table is based on data from the text and is for illustrative purposes.
General Applications in Chemical and Biological Research
The N-(piperidin-4-yl)benzamide scaffold and its derivatives have found broad applications across various domains of chemical and biological research, primarily driven by their potential as therapeutic agents. mdpi.comnih.govresearchgate.net Research has extensively explored their utility in developing treatments for a range of diseases.
In oncology, derivatives of N-(piperidin-4-yl)benzamide have been investigated as potential antitumor agents. nih.govnih.gov Studies have shown that certain derivatives can induce apoptosis in tumor cells by activating the hypoxia-inducible factor 1 (HIF-1) pathway or by acting as cell cycle inhibitors. nih.govnih.gov For instance, compounds 10b and 10j were found to induce the expression of HIF-1α protein, leading to apoptosis in tumor cells. nih.gov Similarly, compound 47 was identified as a potent cell cycle inhibitor in HepG2 cells. nih.gov
The scaffold is also central to the development of agents targeting the central nervous system. nih.govguidechem.com Its presence in antipsychotic drugs underscores its importance in neuropharmacology. nih.gov The N-benzyl piperidine (N-BP) motif, a related structure, is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates, providing crucial interactions with target proteins. researchgate.net
Furthermore, the versatility of the benzoylpiperidine fragment extends to its use in creating diagnostic agents. mdpi.comnih.govresearchgate.net The ability to functionalize this scaffold allows for the attachment of imaging agents or probes, facilitating its use in various diagnostic and research applications.
Table 2: Therapeutic Areas Investigated with N-(piperidin-4-yl)benzamide Derivatives
| Therapeutic Area | Specific Target/Application |
|---|---|
| Oncology | Anticancer, Antitumor nih.govnih.govnih.gov |
| Neuroscience | Antipsychotic, Neuroprotective nih.govnih.gov |
| Cardiology | Anti-thrombotic, Anti-arrhythmic nih.gov |
| Infectious Diseases | Anti-tubercular, Anti-parasitic nih.gov |
| Metabolic Disorders | Anti-diabetic nih.gov |
This table is based on data from the text and is for illustrative purposes.
Future Directions and Research Opportunities
Elucidation of Undefined Molecular Targets and Pathways
A primary focus for future research will be the identification and characterization of the molecular targets and signaling pathways modulated by 3-methyl-N-(piperidin-4-yl)benzamide and its analogs. The broad bioactivity of related benzamide (B126) and piperidine (B6355638) derivatives suggests several potential target classes.
Derivatives of N-(piperidin-4-yl)benzamide have been shown to interact with a variety of receptors and enzymes. For instance, various benzamide derivatives act as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov Other related structures exhibit affinity for serotoninergic and dopaminergic receptors, playing a role in the treatment of psychotic disorders. nih.gov Furthermore, some N-(piperidin-4-yl)benzamide derivatives have been investigated as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which are relevant in cancer therapy. nih.gov
Future investigations should, therefore, employ a combination of computational and experimental approaches to uncover the specific molecular partners of this compound.
Potential Research Approaches:
| Research Approach | Description | Potential Insights |
| In Silico Screening | Docking studies against a broad panel of known drug targets, particularly G-protein coupled receptors (GPCRs), ion channels, and enzymes. | Prediction of potential binding affinities and identification of high-priority targets for experimental validation. |
| Affinity-Based Proteomics | Using immobilized versions of the compound to capture interacting proteins from cell lysates. | Unbiased identification of direct binding partners in a cellular context. |
| Phenotypic Screening | Assessing the compound's effects on various cell-based assays that represent different disease states (e.g., cancer cell proliferation, neuronal activity). | Revealing potential therapeutic areas and guiding target deconvolution efforts. |
| Pathway Analysis | Following up on phenotypic hits with transcriptomic and proteomic analyses to understand the downstream cellular pathways affected by the compound. | Elucidation of the mechanism of action beyond direct target engagement. |
Development of Novel Synthetic Strategies for Diversification
The development of efficient and versatile synthetic routes is crucial for creating a library of analogs based on the this compound scaffold. This will enable systematic exploration of the structure-activity relationships (SAR).
Recent advances in organic synthesis offer powerful tools for the functionalization of both the piperidine and benzamide moieties. For the piperidine ring, methods for stereoselective synthesis and functionalization are of high interest, as the chirality of substituents on the piperidine ring can significantly impact biological activity and selectivity. thieme-connect.com Multicomponent reactions, for example, have emerged as an efficient strategy for the rapid assembly of highly functionalized piperidines. researchgate.netrsc.org For the benzamide portion, modern cross-coupling reactions can be employed to introduce a wide variety of substituents on the aromatic ring, allowing for fine-tuning of electronic and steric properties. A recently developed two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis presents a streamlined approach to creating complex piperidines. news-medical.net
Future Synthetic Strategies:
| Strategy | Focus | Potential Outcome |
| Asymmetric Synthesis | Stereoselective synthesis of chiral piperidine derivatives. | Access to enantiomerically pure compounds to investigate stereospecific interactions with biological targets. |
| Combinatorial Chemistry | Parallel synthesis of a large library of analogs with diverse substituents on both the benzoyl and piperidine rings. | Rapid exploration of the chemical space and identification of initial hit compounds. |
| Late-Stage Functionalization | Introducing chemical modifications at a late stage of the synthesis to rapidly generate diverse analogs from a common intermediate. | Efficient generation of a focused library of compounds for lead optimization. |
| Bio-inspired Synthesis | Mimicking biosynthetic pathways to construct complex piperidine-based natural product-like molecules. rsc.org | Discovery of novel and potent bioactive compounds. |
Advanced Preclinical Models for Mechanistic Insights
To gain a deeper understanding of the potential therapeutic effects and mechanisms of action of this compound derivatives, the use of advanced preclinical models is essential. These models can provide more physiologically relevant data compared to traditional cell lines and animal models.
The high attrition rate of drug candidates, particularly for central nervous system (CNS) disorders, highlights the need for better predictive models. catapult.org.uk Human induced pluripotent stem cells (iPSCs) have emerged as a game-changing technology, allowing for the generation of various human cell types, including neurons and cardiac cells, from patients with specific diseases. ncardia.com These iPSC-derived models can be used to study disease mechanisms and assess drug efficacy and toxicity in a human-relevant context. ncardia.com
For CNS applications, the development of complex in vitro models such as brain organoids and microfluidic "brain-on-a-chip" systems can help to recapitulate the intricate cellular architecture and connectivity of the brain. catapult.org.uk In vivo, the use of patient-derived xenografts (PDXs) in oncology research allows for the testing of novel compounds on tumors that more accurately reflect the heterogeneity of human cancers. oup.com
Advanced Preclinical Models:
| Model Type | Application | Advantages |
| iPSC-derived cells | Disease modeling for neurological disorders, cardiac safety assessment. | Human-specific genetics and physiology, potential for personalized medicine. ncardia.com |
| 3D Organoids | Modeling complex tissue architecture, such as in the brain or tumors. | Better recapitulation of cell-cell interactions and microenvironment compared to 2D cultures. |
| Microphysiological Systems | "Organ-on-a-chip" models for studying drug metabolism and multi-organ interactions. | Dynamic culture conditions and the ability to model systemic effects. |
| Patient-Derived Xenografts (PDX) | Efficacy testing of anti-cancer agents. | Preservation of the histological and genetic characteristics of the original patient tumor. oup.com |
Exploration of New Therapeutic Areas Based on Mechanistic Understanding
A thorough understanding of the molecular targets and pathways affected by this compound and its analogs will pave the way for exploring their therapeutic potential in a range of diseases.
The benzamide and piperidine motifs are present in drugs targeting a wide spectrum of conditions, including cancer, CNS disorders, infectious diseases, and metabolic disorders. For instance, some benzamide derivatives have shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers. mdpi.comnih.govnih.gov Others have been investigated as fatty acid amide hydrolase (FAAH) inhibitors for neuroprotection. lookchem.com The structural similarity to known bioactive molecules suggests that this compound derivatives could be explored for a variety of therapeutic applications.
Potential Therapeutic Areas for Exploration:
| Therapeutic Area | Rationale |
| Oncology | The N-(piperidin-4-yl)benzamide scaffold is found in compounds targeting cell cycle progression and signaling pathways like HIF-1. nih.govnih.gov |
| Neurodegenerative Diseases | Benzamide derivatives have been shown to inhibit key enzymes like AChE and BACE1, relevant to Alzheimer's disease. nih.gov |
| Psychiatric Disorders | The structural resemblance to ligands for serotonin (B10506) and dopamine (B1211576) receptors suggests potential applications in treating conditions like schizophrenia and depression. nih.gov |
| Pain Management | The piperidine moiety is a common feature in many analgesic compounds. |
| Infectious Diseases | Heterocyclic compounds containing piperidine rings have been explored for their antibacterial and antiviral activities. |
| Metabolic Disorders | Certain piperidine derivatives have been investigated as potential antidiabetic agents. researchgate.net |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-methyl-N-(piperidin-4-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via amidation reactions between 3-methylbenzoyl chloride and 4-aminopiperidine derivatives. Key steps include:
- Coupling under basic conditions : Use triethylamine (TEA) in ethyl methyl ketone at room temperature to neutralize HCl byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar alternatives .
- Purification : Recrystallization from ethyl methyl ketone or column chromatography (e.g., chloroform:methanol = 3:1) achieves >70% purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Confirm the presence of the piperidine ring (δ 2.3–3.2 ppm for N–CH2 and δ 1.5–2.0 ppm for piperidine CH2 groups) and aromatic protons (δ 6.2–7.8 ppm for benzamide). Methyl groups appear as singlets at δ 2.1–2.4 ppm .
- 13C NMR : Verify carbonyl resonance (δ ~167 ppm) and piperidine carbons (δ 40–60 ppm) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Antiproliferative assays : Use HepG2 liver cancer cells with MTT or SRB assays. IC50 values <10 μM indicate potent activity, as seen in analogs like N-(piperidin-4-yl)-4-phenoxybenzamide (IC50 = 8.42 μM) .
- Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., Akt) with ATP-competitive binding studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Grow crystals via vapor diffusion in ethanol/water mixtures. Orthorhombic systems (space group Pbca) are common for benzamide-piperidine hybrids .
- Refinement : Use SHELXL for small-molecule refinement. Key parameters include R1 < 0.06 and wR2 < 0.17 for high-resolution data. Hydrogen bonding (e.g., N–H···O) stabilizes chair conformations in piperidine rings .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Orthogonal validation : Cross-check biological activity with computational docking (e.g., AutoDock Vina) to confirm binding poses .
- Meta-analysis : Compare IC50 trends across cell lines (e.g., HepG2 vs. HaCaT) to distinguish target-specific effects from cytotoxicity .
Q. How do substituents on the benzamide and piperidine rings influence metabolic stability and pharmacokinetics?
- Methodological Answer :
- Lipophilicity adjustments : Introduce trifluoromethyl groups to enhance metabolic stability (e.g., t1/2 > 4 hr in microsomal assays) .
- Piperidine modifications : Methylation at C3 of piperidine reduces hepatic clearance by 30% in rodent models .
Experimental Design & Data Analysis
Q. What computational tools predict the binding affinity of this compound derivatives for kinase targets like Akt?
- Methodological Answer :
- Molecular dynamics (MD) : Use GROMACS to simulate ligand-protein interactions over 100 ns. Dihedral angle analysis identifies optimal binding conformers .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent effects (e.g., 3-methyl vs. 3-fluoro) .
Q. How can HPLC-MS methods be optimized for quantifying this compound in pharmacokinetic studies?
- Methodological Answer :
- Column selection : C18 columns with 5 μm particles provide baseline separation (retention time ~8.2 min) .
- Ionization : ESI+ mode at m/z 245.1 [M+H]+ ensures sensitivity ≥0.1 ng/mL in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
